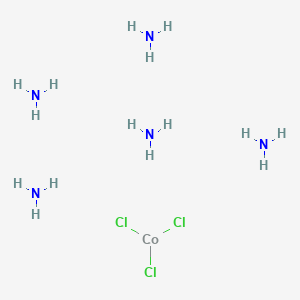
Chromium(III) bromide hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(III) bromide hexahydrate is an inorganic compound with the chemical formula CrBr₃·6H₂O. It is a blue-green crystalline solid that is highly soluble in water, forming a purple solution. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(III) bromide hexahydrate can be synthesized through several methods:
-
Direct Reaction of Chromium and Bromine: : Chromium powder reacts with bromine vapor at high temperatures (around 1000°C) to form chromium(III) bromide. The hexahydrate form is then obtained by dissolving the anhydrous compound in water and allowing it to crystallize . [ 2 \text{Cr} + 3 \text{Br}_2 \rightarrow 2 \text{CrBr}_3 ]
-
Reaction of Chromium(III) Oxide with Hydrobromic Acid: : Chromium(III) oxide reacts with hydrobromic acid to produce chromium(III) bromide, which can then be hydrated to form the hexahydrate . [ \text{Cr}_2\text{O}_3 + 6 \text{HBr} \rightarrow 2 \text{CrBr}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of chromium(III) sulfate with hydrobromic acid, followed by crystallization to obtain the hexahydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(III) bromide hexahydrate undergoes various chemical reactions, including:
-
Oxidation: : When heated in air, chromium(III) bromide can oxidize to form chromium(III) oxide and bromine gas . [ 4 \text{CrBr}_3 + 3 \text{O}_2 \rightarrow 2 \text{Cr}_2\text{O}_3 + 6 \text{Br}_2 ]
-
Reduction: : Chromium(III) bromide can be reduced by hydrogen gas at elevated temperatures to form chromium(II) bromide . [ 2 \text{CrBr}_3 + \text{H}_2 \rightarrow 2 \text{CrBr}_2 + 2 \text{HBr} ]
-
Substitution: : Chromium(III) bromide can undergo substitution reactions with various ligands to form different coordination complexes .
Common Reagents and Conditions
Oxidation: Requires oxygen or air and elevated temperatures.
Reduction: Requires hydrogen gas and temperatures around 350-400°C.
Substitution: Involves various ligands and typically occurs in aqueous or organic solvents.
Major Products
Oxidation: Chromium(III) oxide and bromine gas.
Reduction: Chromium(II) bromide and hydrogen bromide.
Substitution: Various chromium coordination complexes.
Aplicaciones Científicas De Investigación
Chromium(III) bromide hexahydrate has several applications in scientific research:
Material Science: It is used in the synthesis of various chromium-containing materials and compounds.
Biological Studies: Chromium compounds are studied for their potential biological activities and interactions with biomolecules.
Analytical Chemistry: It is used in various analytical techniques to detect and quantify other substances.
Mecanismo De Acción
The mechanism by which chromium(III) bromide hexahydrate exerts its effects depends on the specific application. In catalysis, for example, it acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the oligomerization of ethylene. The molecular targets and pathways involved vary depending on the specific reaction or process being studied .
Comparación Con Compuestos Similares
Chromium(III) bromide hexahydrate can be compared with other chromium halides, such as:
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O): Similar in structure and properties, but with chloride ions instead of bromide ions.
Chromium(III) fluoride (CrF₃): Less soluble in water and has different reactivity due to the presence of fluoride ions.
Chromium(III) iodide (CrI₃): Less common and has different solubility and reactivity properties compared to chromium(III) bromide.
This compound is unique due to its high solubility in water and its specific reactivity patterns, making it particularly useful in certain catalytic and synthetic applications .
Propiedades
Fórmula molecular |
Br3CrH12O6 |
|---|---|
Peso molecular |
399.80 g/mol |
Nombre IUPAC |
tribromochromium;hexahydrate |
InChI |
InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Clave InChI |
XIOAYKRRSJTLOZ-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.O.O.O.[Cr](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)


![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)





